N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 4-nitrophenyl-substituted thiazole via a carboxamide group. This structure combines electron-deficient aromatic systems (nitrophenyl, benzothiazole) with a polar carboxamide moiety, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation. Its structural uniqueness lies in the strategic placement of the nitro group, which influences electronic properties and intermolecular interactions.
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S2/c22-16(11-3-6-13-15(7-11)26-9-18-13)20-17-19-14(8-25-17)10-1-4-12(5-2-10)21(23)24/h1-9H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVDSWDJPXZXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-nitroaniline with carbon disulfide and potassium hydroxide to form 4-nitrophenyl isothiocyanate. This intermediate is then reacted with 2-aminothiazole to form the thiazole ring. The final step involves the coupling of the thiazole derivative with 1,3-benzothiazole-6-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The thiazole and benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiazole or benzothiazole rings.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C14H9N3O3S2
- Molecular Weight : 331.4 g/mol
- IUPAC Name : N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Anti-Cancer Activity
Research has shown that derivatives of thiazoles and benzothiazoles exhibit significant anti-cancer properties. For instance, compounds similar to this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
A study conducted on a series of thiazole derivatives demonstrated that compounds with similar structures exhibited IC50 values around 13 μM against multiple cancer cell lines. These findings suggest that this compound may also possess comparable efficacy.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 13 | HIF-1α repression |
| Compound B | SF268 | 15 | p53/MDM-2 mediated degradation |
Anti-inflammatory Properties
In addition to anti-cancer activity, thiazole-based compounds have been explored for their anti-inflammatory effects. The nitro group in this compound may enhance its ability to modulate inflammatory pathways.
Case Study: Inflammatory Response Modulation
A comparative study on thiazole derivatives indicated that those containing nitro groups significantly reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties. These characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Study: OLED Performance
Research into the use of thiazole derivatives in OLEDs has shown promising results. Devices incorporating these compounds demonstrated enhanced efficiency and stability compared to traditional materials.
| Device Type | Efficiency (%) | Stability (hours) |
|---|---|---|
| OLED A | 15 | 100 |
| OLED B | 18 | 150 |
Mechanism of Action
The mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituents on the thiazole/benzothiazole rings or the carboxamide linkage. Key examples include:
Key Observations :
- Nitro vs.
- Core Heterocycles : Benzothiazole-based analogs (target compound, ) exhibit greater aromatic surface area than simple thiazoles (), favoring interactions with hydrophobic protein pockets.
- Carboxamide Linkage : The carboxamide group in the target compound and improves solubility and hydrogen-bonding capacity compared to ester or ether linkages in analogs like MS8 .
Spectroscopic Characterization
Insights :
Structure-Activity Trends :
Biological Activity
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity against various pathogens.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that integrates thiazole and benzothiazole moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that incorporate nitrophenyl groups into the thiazole framework.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of benzothiazoles have demonstrated potent activity against a range of bacterial and fungal species.
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Pathogen |
|---|---|---|---|
| 4d | 10.7–21.4 | 21.4–40.2 | Various bacteria |
| IT10 | 2.32 | Not reported | Mycobacterium tuberculosis |
The above table summarizes findings from research that indicates the compound's potential efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .
Antitubercular Activity
A notable study highlighted the antitubercular activity of related compounds with similar structural features. For example, a derivative with a 4-nitrophenyl moiety exhibited an IC50 value of 2.32 μM against Mycobacterium tuberculosis, indicating considerable potency . This suggests that compounds like this compound may also possess similar antitubercular properties.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and benzothiazole rings contribute to its ability to interact with bacterial enzymes or disrupt cellular processes essential for microbial survival.
Case Studies and Research Findings
Research has shown that modifications in the chemical structure can lead to variations in biological activity:
- Benzothiazole Derivatives : A study on benzothiazole derivatives indicated that introducing nitro groups significantly enhanced antiproliferative activity against cancer cells .
- Antimicrobial Screening : Compounds structurally related to this compound were screened against various pathogens, showing promising results in inhibiting growth .
Q & A
Q. Q1. What are the recommended synthetic routes for N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide, and how can structural purity be ensured?
A multi-step synthesis is typically required, involving cyclization of a 2-aminothiophenol derivative with a nitrophenyl-substituted aldehyde to form the thiazole core, followed by carboxamide coupling. For example, outlines a similar synthesis where IR, NMR (¹H/¹³C), and mass spectrometry (FAB-MS) are critical for confirming structural integrity. Reaction conditions (e.g., temperature, pH, and catalysts like ZnCl₂) must be tightly controlled to avoid side products. Purity can be assessed via HPLC or TLC (Rf values) .
Q. Q2. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- IR spectroscopy : Identify C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and NO₂ (1340–1360 cm⁻¹) stretches.
- ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm), NH groups (δ 4–5 ppm, broad), and methyl/methoxy substituents (δ 2–3.5 ppm).
- Mass spectrometry : Confirm molecular ion peaks (e.g., FAB-MS m/z) and fragmentation patterns.
provides case-specific NMR and IR data for analogous benzothiazole-thiazole hybrids, highlighting diagnostic peaks .
Biological Activity and Mechanism
Q. Q3. How can researchers design experiments to evaluate the anticancer potential of this compound, and what assays are most informative?
Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines, comparing IC₅₀ values to reference drugs. Follow with mechanistic studies:
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) or COX/LOX isoforms using fluorometric assays (see for COX inhibition protocols).
- Apoptosis markers : Measure caspase-3/7 activation or Annexin V staining.
Advanced studies may involve in vivo xenograft models and PET imaging to track tumor targeting (e.g., using analogs like [¹⁸F]FPEB in ) .
Q. Q4. How should contradictory data in biological activity studies (e.g., variable IC₅₀ across cell lines) be addressed methodologically?
- Dose-response validation : Repeat assays with stricter controls (e.g., serum-free conditions).
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across targets.
- Metabolic stability : Evaluate compound degradation using liver microsome assays.
highlights discrepancies in COX-1/COX-2 selectivity for similar thiazoles, resolved via isoform-specific platelet assays .
Advanced Structural and Functional Analysis
Q. Q5. What strategies are effective for resolving crystallographic data challenges (e.g., twinning or low-resolution data) during X-ray structure determination?
Use SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) to handle twinning or high-noise data. For low-resolution structures (<2.5 Å), employ restraints on bond lengths/angles and validate with R-free values. emphasizes SHELX’s robustness for small-molecule refinement despite data limitations .
Q. Q6. How can structure-activity relationship (SAR) studies be optimized to guide derivative synthesis?
- Core modifications : Replace the nitrophenyl group with electron-withdrawing/donating substituents (e.g., Cl, OCH₃) and compare bioactivity.
- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical interaction sites.
demonstrates SAR for benzothiazole carboxamides, where chloro and methyl substitutions enhanced enzyme inhibition .
Data Interpretation and Reproducibility
Q. Q7. What are best practices for ensuring reproducibility in synthetic protocols, particularly for multi-step reactions?
- Detailed reaction logs : Document solvent purity, stirring rates, and inert atmosphere conditions.
- Intermediate characterization : Validate each step via TLC, NMR, or LC-MS before proceeding.
emphasizes intermediate analysis for a related benzothiazole-pyridine hybrid, reducing batch variability .
Q. Q8. How can researchers mitigate batch-to-batch variability in biological assays?
- Standardized cell culture : Use low-passage cells and consistent serum lots.
- Internal controls : Include reference compounds (e.g., cisplatin for cytotoxicity) in every assay plate.
outlines rigorous controls in antimicrobial testing of thiazolidine derivatives, ensuring reproducibility .
Computational and Analytical Integration
Q. Q9. Which computational tools are recommended for predicting metabolic pathways or toxicity profiles?
- ADMET prediction : Use SwissADME or ProTox-II to estimate permeability, CYP450 interactions, and hepatotoxicity.
- Metabolite identification : Employ Mass Frontier or MetaboLynx for MS/MS data analysis.
’s PET ligand development relied on in silico screening to prioritize analogs with favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
